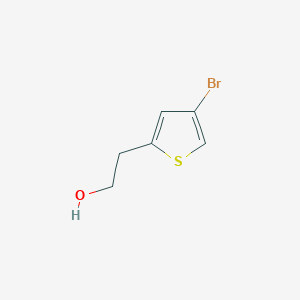
2-(4-Bromothiophen-2-yl)ethanol
Übersicht
Beschreibung
“2-(4-Bromothiophen-2-yl)ethanol” is a chemical compound with the molecular formula C6H7BrOS and a molecular weight of 207.09 . It is also known as “®-1-(4-Bromothiophen-2-yl)ethanol” and has the InChI code 1S/C6H7BrOS/c1-4(8)6-2-5(7)3-9-6/h2-4,8H,1H3/t4-/m1/s1 .
Synthesis Analysis
The synthesis of compounds similar to “2-(4-Bromothiophen-2-yl)ethanol” has been reported in the literature. For instance, a variety of imine derivatives have been synthesized via Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids in moderate to good yields .Molecular Structure Analysis
The molecular structure of “2-(4-Bromothiophen-2-yl)ethanol” consists of a bromothiophene ring attached to an ethanol group . The presence of the bromine atom on the thiophene ring can significantly influence the electronic properties of the molecule.Physical And Chemical Properties Analysis
“2-(4-Bromothiophen-2-yl)ethanol” is a liquid at room temperature . It has a molecular weight of 207.09 .Wissenschaftliche Forschungsanwendungen
Synthesis and Physicochemical Characterization
2-(4-Bromo-3,5-diphenyl-pyrazol-1-yl)-ethanol, closely related to 2-(4-Bromothiophen-2-yl)ethanol, has been synthesized and evaluated for its biological activities. A significant advancement was made by developing a water-soluble formulation through encapsulation in a biodegradable dendrimer, enhancing its solubility and clinical applicability potential. This process highlights the compound's versatility and potential in pharmaceutical applications, especially as a scaffold for developing new antimicrobial agents due to the inherent biological activities of the pyrazole nucleus (Alfei et al., 2021).
Molecular Segregation in Alcohol-Water Solutions
Research on simple alcohol and water mixtures, such as ethanol, provides insights into the molecular-scale structure of concentrated alcohol-water mixtures. Studies using neutron diffraction with isotope substitution revealed that water molecules exist as small hydrogen-bonded strings and clusters in a 'fluid' of close-packed methyl groups, with water clusters bridging neighboring methanol hydroxyl groups. This behavior suggests the anomalous thermodynamics of water-alcohol systems arises from incomplete mixing at the molecular level, retaining remnants of the three-dimensional hydrogen-bonded network structure of bulk water. Although this study does not directly involve 2-(4-Bromothiophen-2-yl)ethanol, it offers valuable context for understanding solvent interactions in alcohol-related research (Dixit et al., 2002).
Catalytic Applications
In catalysis, the reaction mechanism for hydrocarbon formation from methanol over SAPO-34 was explored through isotopic labeling studies, demonstrating the conversion of methanol to hydrocarbons without successive methylations of ethene. This research underlines the potential of using alcohol-based compounds in catalytic processes to synthesize valuable chemical products, showcasing the importance of understanding the reaction mechanisms involved. While the specific focus was not on 2-(4-Bromothiophen-2-yl)ethanol, the findings are relevant for catalytic applications involving similar compounds (Dahl & Kolboe, 1994).
Zukünftige Richtungen
The future directions for “2-(4-Bromothiophen-2-yl)ethanol” could involve its use in the synthesis of more complex molecules. For instance, polymers based on thiophene derivatives have been synthesized and tested for their electrochemical performances in lithium-ion batteries . This suggests potential applications of “2-(4-Bromothiophen-2-yl)ethanol” in the field of energy storage.
Eigenschaften
IUPAC Name |
2-(4-bromothiophen-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c7-5-3-6(1-2-8)9-4-5/h3-4,8H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAIEIFXXXKXEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromothiophen-2-yl)ethanol | |
CAS RN |
1310427-46-3 | |
| Record name | 2-(4-bromothiophen-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(benzo[d]isoxazol-3-yl)-N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)acetamide](/img/structure/B2986487.png)


![3-((5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2986491.png)
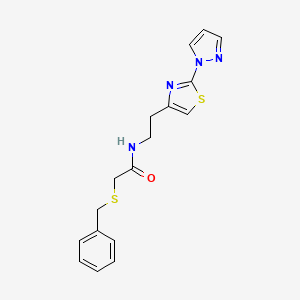

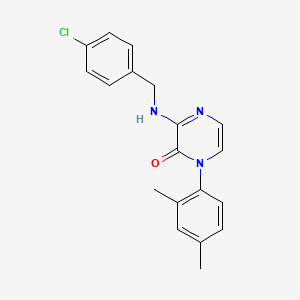
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2986499.png)
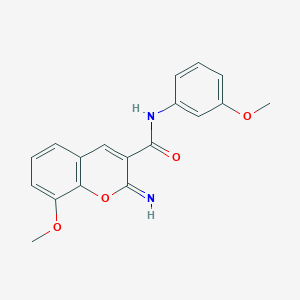
![N-(2,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2986501.png)
![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2986503.png)
![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/no-structure.png)
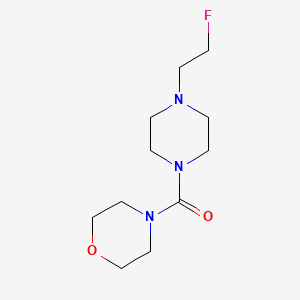
![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2986506.png)